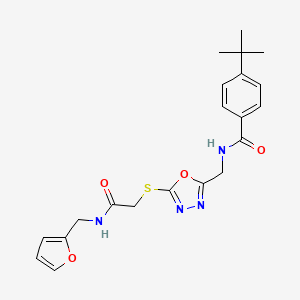

![molecular formula C13H13NO B2674524 5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 1245569-13-4](/img/structure/B2674524.png)

5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one” is a compound that has been studied in the context of serotonin reuptake inhibitors . It contains a 1,2-dihydrocyclopenta[b]indol-3(4H)-one scaffold . Molecules containing the indole motif are often biologically active species and are used in the treatment of various conditions .

Synthesis Analysis

The compound was synthesized starting from indole 5-((1H-indol-3-yl)(1,3-dioxane-4,6-diones as key intermediates . The process involved three transformations including intramolecular cyclization and formation of imines .Physical And Chemical Properties Analysis

The compound has been characterized using NMR spectroscopy. The ^1H NMR (DMSO-d6, 400 MHz) spectrum shows peaks at δ 11.83 (s, 1 H, Ar-H); 7.48–7.46 (m, 1 H, Ar-H); 7.34–7.20 (m, 7 H, Ar-H); 7.03–6.99 (m, 1 H, Ar-H); 4.72 (dd, 1 H, J^3 = 2.1, J^3 = 6.6, H-12); 3.58 (dd, 1 H, J^2 = 18.3, J^3 = 6.6, H-11); 2.95 (dd, 1 H, J^2 = 18.3, J^3 = 2.1, H-11) .Applications De Recherche Scientifique

Analytical Methodologies and Detection Techniques

Microwave-Assisted Extraction and Ionic Liquid Microextraction

A novel sample preparation procedure utilizing microwave-assisted extraction combined with dispersive liquid-liquid microextraction using ionic liquids for determining heterocyclic aromatic amines in cooked beefburgers demonstrates the compound's relevance in developing new, efficient, and green analytical methodologies. This approach offers advantages such as simplicity, rapidity, and reduced solvent usage, highlighting its potential for broad application in food chemistry and safety analysis (Agudelo Mesa, Padró, & Reta, 2013).

Chemical Synthesis and Material Science

Synthesis of Hydrogenated Pyrrolo[3,4-b]indoles

Research into the synthesis of hydrogenated pyrrolo[3,4-b]indoles, which are analogs of dimebon, illustrates the compound's utility in creating molecules with a broad spectrum of pharmacological activities. This underscores its significance in medicinal chemistry for developing new therapeutic agents (Ivachtchenko, Frolov, Mitkin, Tkachenko, & Khvat, 2010).

Fischer Indolization under Green Conditions

The use of deep eutectic solvents for Fischer indolization to prepare complex unnatural indole derivatives showcases the compound's role in facilitating environmentally friendly chemical syntheses. This method expands the scope of generating intricate polycyclic indole derivatives, aligning with the goals of green chemistry (Kotha & Chakkapalli, 2017).

Biological and Pharmacological Applications

Antiproliferative Activity

Research on the synthesis of new indole derivatives using a one-pot multicomponent reaction has revealed significant antiproliferative activity towards both normal and cancer cell lines. This finding is particularly relevant for the development of cancer treatments, indicating the potential of such compounds in targeted therapies (Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018).

Anti-Epileptic Effect

The evaluation of new indole derivatives for their anti-epileptic effects by estimating biogenic amines concentrations in rat brains shows promising results in epilepsy treatment. This research points to the therapeutic potential of indole derivatives in modulating brain chemistry to manage seizures (Swathi & Sarangapani, 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

5,7-dimethyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-7-5-8(2)12-10(6-7)9-3-4-11(15)13(9)14-12/h5-6,14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKYXIFZQHHKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromophenyl)sulfanyl]acetic acid](/img/structure/B2674441.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2674443.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674445.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2674447.png)

![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)

![N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2674449.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide](/img/structure/B2674453.png)

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2674457.png)

![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)